molecular formula C15H19N3O4S B2752781 4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid CAS No. 2361680-48-8

4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid

Cat. No. B2752781
CAS RN: 2361680-48-8
M. Wt: 337.39
InChI Key: TZDLRVDBCKCZNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including functional group transformations , cyclization , and sulfonation . Researchers have explored various synthetic routes, optimizing conditions to achieve high yields. Notably, the pinacol boronic ester has been employed as a key building block in the synthesis of this compound .


Chemical Reactions Analysis

  • Protodeboronation : The compound’s boronic ester functionality can undergo protodeboronation, leading to the formation of reactive intermediates. This reaction has been catalyzed using radical approaches .
  • Hydromethylation : The protocol involving protodeboronation, coupled with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .

properties

IUPAC Name

4-[1-(6-cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c16-10-12-7-8-14(11-17-12)23(21,22)18-9-2-1-4-13(18)5-3-6-15(19)20/h7-8,11,13H,1-6,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDLRVDBCKCZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCCC(=O)O)S(=O)(=O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid

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